5H,6H,7H-pyrrolo[3,4-b]pyridin-2-ol
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H8N2O |
|---|---|
Molecular Weight |
136.15 g/mol |
IUPAC Name |
1,5,6,7-tetrahydropyrrolo[3,4-b]pyridin-2-one |
InChI |
InChI=1S/C7H8N2O/c10-7-2-1-5-3-8-4-6(5)9-7/h1-2,8H,3-4H2,(H,9,10) |
InChI Key |
ZUDFMIXXAWBWBL-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(CN1)NC(=O)C=C2 |
Origin of Product |
United States |
Synthetic Methodologies for 5h,6h,7h Pyrrolo 3,4 B Pyridin 2 Ol
Retrosynthetic Analysis of the 5H,6H,7H-Pyrrolo[3,4-b]pyridin-2-ol Scaffold
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, readily available starting materials, guiding the design of a synthetic route. advancechemjournal.comsemanticscholar.org For the this compound scaffold, two primary retrosynthetic disconnections can be envisioned, focusing on the formation of either the pyrrole (B145914) or the pyridine (B92270) ring.
Disconnection Strategy A: Pyrrole Ring Formation
This approach involves disconnecting the bonds of the pyrrole ring, specifically the C-N and C-C bonds. A logical disconnection across the C4a-N6 and C7a-C1 bonds suggests a pyridine-based precursor. This strategy would start with a pre-functionalized pyridine ring, such as a 3,4-disubstituted pyridine, onto which the pyrrole ring is constructed. This is a common strategy in the synthesis of azaindoles. ias.ac.in
Disconnection Strategy B: Pyridine Ring Formation
Alternatively, the pyridine ring can be disconnected. A key disconnection across the N5-C4a and C3-C4 bonds points to a pyrrole-based starting material. This route would begin with a suitably substituted pyrrole, which would then undergo reactions to form the fused six-membered pyridine ring. Traditional methods for pyridine synthesis, such as the Hantzsch or Kröhnke syntheses, can be adapted for this purpose. ias.ac.inacsgcipr.org
These two fundamental approaches form the basis for the classical cyclization strategies discussed in the following sections.
Classical Cyclization Approaches to the Pyrrolo[3,4-b]pyridine Core
Classical methods for constructing the pyrrolo[3,4-b]pyridine core typically involve a stepwise sequence where one ring is built upon the other. These strategies are well-established and offer robust routes to the fused heterocyclic system.
Building the pyrrole ring onto an existing pyridine framework is a widely used strategy. This approach leverages the well-developed chemistry of pyridine derivatives.
One of the most common methods for pyrrole synthesis is the Paal-Knorr synthesis , which involves the reaction of a 1,4-dicarbonyl compound with a primary amine or ammonia (B1221849). organic-chemistry.orgekb.eg In the context of the pyrrolo[3,4-b]pyridine scaffold, this would require a pyridine precursor bearing the equivalent of a 1,4-dicarbonyl functionality, which then cyclizes with an amine source to form the pyrrole ring.
Another relevant method is the Barton-Zard synthesis , where an isocyanoacetate reacts with a nitroalkene to form the pyrrole ring. wikipedia.org Adapting this to the target scaffold would involve a pyridine derivative substituted with a nitroalkene moiety, which would then react with an isocyanoacetate.
The following table summarizes key aspects of these pyrrole formation strategies.
| Reaction Name | Key Precursors | General Conditions | Ref. |
| Paal-Knorr Synthesis | 1,4-Dicarbonyl compound, Primary amine/Ammonia | Neutral or weakly acidic conditions | organic-chemistry.org |
| Barton-Zard Synthesis | Nitroalkene, Isocyanoacetate | Base-catalyzed 1,4-addition followed by cyclization | wikipedia.org |
Constructing the pyridine ring onto a pre-existing pyrrole core offers an alternative and equally viable synthetic route.
The Hantzsch pyridine synthesis is a well-known method that typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and an ammonia source. acsgcipr.org To synthesize the pyrrolo[3,4-b]pyridine core, a pyrrole derivative functionalized with components analogous to the β-ketoester and aldehyde could be employed.
Another approach involves tandem cyclization reactions. For instance, 5-aminopyrazoles can react with alkynyl aldehydes in a cascade 6-endo-dig cyclization to form pyrazolo[3,4-b]pyridines. nih.gov A similar strategy could be envisioned starting from a 3-amino-4-formylpyrrole derivative, which could undergo condensation and subsequent cyclization to build the fused pyridine ring.
The table below outlines these pyridine formation strategies.
| Reaction Name/Strategy | Key Precursors | General Conditions | Ref. |
| Hantzsch Pyridine Synthesis | Aldehyde, β-Ketoester (or equivalent), Ammonia source | Often involves heating, may be catalyzed by acid or base | acsgcipr.org |
| Cascade 6-endo-dig Cyclization | Aminopyrrole derivative, Alkynyl aldehyde | Metal-catalyzed (e.g., Silver) or reagent-mediated (e.g., Iodine, NBS) | nih.gov |
Multi-component Reaction (MCR) Strategies for Pyrrolopyridines
Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains portions of all starting materials, have emerged as powerful tools in heterocyclic synthesis. acs.org They offer significant advantages in terms of efficiency, atom economy, and the ability to rapidly generate molecular diversity. researchgate.net
The Ugi reaction is a cornerstone of MCR chemistry, typically combining an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-aminoacyl amide derivative. nih.gov By designing the components to contain additional reactive functionalities, the linear Ugi adduct can undergo subsequent intramolecular reactions (post-Ugi cyclizations) to generate complex heterocyclic scaffolds. frontiersin.orgnih.gov
A prominent strategy for synthesizing pyrrolo[3,4-b]pyridin-5-ones involves a sequence initiated by an Ugi-type reaction. Specifically, the Ugi–Zhu three-component reaction (UZ-3CR) between an aldehyde, an amine, and an α-isocyanoacetamide produces a 5-aminooxazole intermediate. mdpi.commdpi.com This intermediate can then react with a dienophile, such as maleic anhydride, in a subsequent cascade process to construct the pyrrolo[3,4-b]pyridin-5-one core. nih.govmdpi.com This demonstrates the power of combining MCRs with subsequent cyclization cascades. mdpi.commdpi.com
| Reaction | Components | Intermediate | Final Scaffold | Ref. |
| Ugi-Zhu/Cascade | Aldehyde, Amine, α-Isocyanoacetamide, Maleic Anhydride | 5-Aminooxazole | Pyrrolo[3,4-b]pyridin-5-one | mdpi.commdpi.com |
Cascade reactions, also known as domino or tandem reactions, involve a sequence of intramolecular transformations where the product of one step is the substrate for the next, all occurring under the same reaction conditions without the addition of new reagents.
The synthesis of the pyrrolo[3,4-b]pyridin-5-one core from the 5-aminooxazole intermediate is a prime example of a cascade sequence. nih.govfrontiersin.org Following the initial Ugi-Zhu reaction, the 5-aminooxazole reacts with maleic anhydride through a sequence that includes:
An intermolecular aza Diels–Alder cycloaddition.
An intramolecular N-acylation.
A decarboxylation step.
A final dehydration (aromatization) step.
This entire cascade efficiently assembles the fused bicyclic system in a single, one-pot operation, often promoted by a Lewis acid catalyst like ytterbium triflate and microwave irradiation to improve yields and reduce reaction times. mdpi.commdpi.com This robust methodology has been used to synthesize a wide array of substituted pyrrolo[3,4-b]pyridin-5-ones. mdpi.comnih.gov A similar four-component reaction promoted by ammonium (B1175870) chloride has also been developed to yield the pyrrolo[3,4-b]pyridin-5-one core in a single operation. nih.gov
Directed Functionalization for the Introduction of the 2-Hydroxyl Group
The direct introduction of a hydroxyl group onto a specific position of an aromatic heterocycle is a challenging transformation. For the this compound scaffold, directed C-H functionalization represents the most efficient and atom-economical strategy. This approach utilizes a directing group to position a metal catalyst in close proximity to the target C-H bond, enabling selective activation and subsequent hydroxylation.
The development of transition-metal-catalyzed C-H activation has provided powerful tools for such transformations. While direct hydroxylation of the pyrrolopyridine core at the 2-position is not extensively documented, methodologies developed for other pyridine and heterocyclic systems can be applied. For instance, palladium-catalyzed C-H hydroxylation using green oxidants like aqueous hydrogen peroxide has been demonstrated for various benzoic and phenylacetic acids, guided by a bifunctional ligand. nih.gov A similar strategy could be envisioned for a pyrrolopyridine carboxylic acid precursor.
Another promising approach involves the use of a removable directing group attached to the pyrrolopyridine core, for example, at the N-6 position. This directing group can chelate to a transition metal center (e.g., Iridium or Rhodium), facilitating the selective oxidative addition of the C2-H bond. chemrxiv.orgrsc.org Subsequent reaction with a hydroxylating agent would install the desired functional group. The hydroxyl group itself can also act as a directing partner in dual directing group strategies, potentially assisting in further functionalization of the molecule. nih.gov
Table 1: Potential Directed C-H Hydroxylation Strategies
| Strategy | Catalyst System | Directing Group Example | Oxidant | Potential Advantages |
|---|---|---|---|---|
| Ligand-Enabled Catalysis | Palladium(II) with CarboxPyridone ligand | Carboxylic acid on the pyridine ring | Aqueous H₂O₂ | Use of a green oxidant at room temperature. nih.gov |
| Substrate-Directed C-H Activation | Iridium or Rhodium complexes | Picolinamide or other N-chelating group | Various (e.g., peroxy acids) | High regioselectivity for the ortho C-H bond. rsc.org |
Catalytic Systems in Pyrrolo[3,4-b]pyridin-2-ol Synthesis
Catalysis is fundamental to the efficient construction of complex heterocyclic frameworks like pyrrolo[3,4-b]pyridines. Both metal-based and metal-free catalytic systems have been successfully employed to facilitate key bond-forming reactions.
Metal-catalyzed cross-coupling reactions are indispensable for assembling the pyrrolopyridine skeleton from simpler precursors. These reactions allow for the formation of crucial carbon-carbon and carbon-nitrogen bonds with high efficiency and functional group tolerance.
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is widely used to form C-C bonds. For instance, a 2-iodo-4-chloropyrrolopyridine intermediate can undergo chemoselective Suzuki-Miyaura coupling with a boronic acid at the C-2 position. nih.gov This strategy could be adapted to introduce an aryl group at C-2, which could later be converted to a hydroxyl group. A similar approach has been used to introduce a 6-chloro-3-pyridyl moiety onto a pyrrolo[2,3-d]pyrimidine core using a Pd(dppf)₂Cl₂ catalyst. mdpi.com
Buchwald-Hartwig Amination: This reaction is a powerful method for forming C-N bonds. Following a Suzuki coupling, the remaining chloro-substituent on the pyridine ring (e.g., at C-4) can be functionalized via Buchwald-Hartwig amination to introduce various amine groups, demonstrating the versatility of these sequential coupling strategies. nih.govmdpi.com
Gold-Catalyzed Cyclization: Gold catalysts have been shown to effectively promote the intramolecular hydroarylation of N-propargyl-pyrrole-2-carboxamides, leading to the formation of the fused pyrrolo-pyridine ring system. researchgate.net This type of cyclization offers a direct route to the core structure.
Lewis acid and organocatalytic methods provide metal-free or milder alternatives for the synthesis of pyrrolopyridines, often enabling unique reaction pathways and selectivities.
Lewis Acid Catalysis: Lewis acids like ytterbium triflate (Yb(OTf)₃) and scandium triflate (Sc(OTf)₃) have proven effective in catalyzing multicomponent reactions (MCRs) to produce pyrrolo[3,4-b]pyridin-5-ones. nih.govnih.gov These reactions, such as the Ugi-Zhu three-component reaction followed by a cascade sequence, efficiently assemble the complex heterocyclic core in a one-pot process. nih.govresearchgate.net The mechanism often involves the Lewis acid activating an imine for nucleophilic attack, facilitating the cyclization cascade. organic-chemistry.org Protons generated from the hydrolysis of metal cations can also be the active catalysts in some Lewis acid-mediated reactions. nih.gov
Organocatalysis: Organocatalysts offer an environmentally benign approach to heterocycle synthesis. N-heterocyclic carbenes (NHCs) have been used to achieve the first atroposelective synthesis of pyrrolo[3,4-b]pyridines, highlighting their utility in controlling stereochemistry. researchgate.net Furthermore, simple amino acids like L-proline can catalyze the one-pot, three-component synthesis of related pyrrolo[3,2-d]pyrimidine derivatives. semanticscholar.org Organocatalysis has emerged as a powerful tool for constructing various pyrrole rings through environmentally friendly protocols. nih.gov
Table 2: Comparison of Catalytic Systems in Pyrrolopyridine Synthesis
| Catalyst Type | Example Catalyst | Reaction Type | Key Advantages |
|---|---|---|---|
| Metal Catalyst | Pd₂(dba)₃ / Pd(dppf)₂Cl₂ | Suzuki, Buchwald-Hartwig | High efficiency, functional group tolerance, well-established. nih.govmdpi.com |
| Lewis Acid | Ytterbium triflate (Yb(OTf)₃) | Multicomponent Reactions | One-pot synthesis, high complexity generation, mild conditions. nih.gov |
Stereoselective and Regioselective Synthesis of this compound Derivatives
Achieving control over stereochemistry and regiochemistry is crucial when synthesizing complex molecules for pharmaceutical applications. In the context of pyrrolopyridines, this involves directing reactions to a specific site on the molecule or controlling the 3D arrangement of atoms.
Regioselectivity: The synthesis of substituted pyrrolopyridines often involves intermediates with multiple potential reaction sites. A microwave-assisted, DABCO-promoted strategy has been developed for the regioselective synthesis of pyrrolo[3,4-b]pyridine-4-one derivatives from the [3+3] annulation of α-aminomaleimide with substituted ethyl 2-butynoate. researchgate.net The choice of base and reaction conditions can dictate which regioisomer is formed preferentially.
Stereoselectivity: The creation of chiral centers or elements of axial chirality with high selectivity is a hallmark of modern synthetic chemistry. A notable achievement in this area is the N-heterocyclic carbene (NHC)-catalyzed atroposelective synthesis of pyrrolo[3,4-b]pyridines. researchgate.net This method provides access to a range of chiral atropisomers in high yields and with excellent enantioselectivities (96-99% enantiomeric excess). researchgate.net Such approaches are critical for developing single-enantiomer drug candidates.
Microwave-Assisted Synthesis and Green Chemistry Principles in Pyrrolopyridine Preparation
The application of green chemistry principles to organic synthesis aims to reduce waste, minimize energy consumption, and avoid hazardous substances. Microwave-assisted organic synthesis has emerged as a key technology in achieving these goals, particularly in the preparation of heterocyclic compounds. sphinxsai.com
Microwave irradiation can dramatically accelerate reaction rates, leading to significantly shorter reaction times compared to conventional heating methods. nih.govijpsjournal.com For instance, syntheses that require hours of reflux under conventional conditions can often be completed in minutes in a microwave reactor. sphinxsai.comyoutube.com This acceleration is due to the efficient and direct heating of the solvent and reactants.
Key advantages of microwave-assisted synthesis in the context of pyrrolopyridine preparation include:
Rate Enhancement: Reaction times can be reduced from hours to minutes. nih.govyoutube.com
Higher Yields: Improved yields are often observed due to reduced thermal decomposition and side reactions. nih.govmdpi.com
Energy Efficiency: Microwave heating is more energy-efficient than conventional oil baths or heating mantles.
Solvent-Free Reactions: The high energy transfer allows for reactions to be conducted under solvent-free conditions, reducing waste and environmental impact. youtube.com
Multicomponent reactions to form pyrrolo[3,4-b]pyridin-5-ones have been successfully performed using microwave irradiation as the heat source, often in conjunction with a Lewis acid catalyst. nih.govmdpi.com This combination of technologies provides a rapid and efficient route to complex molecular scaffolds, fully aligning with the principles of green chemistry. sphinxsai.com
Table 3: Microwave-Assisted vs. Conventional Synthesis of Heterocycles
| Reaction Type | Conventional Method | Microwave Method | Reference |
|---|---|---|---|
| Benzimidazole Synthesis | 2 hours reflux | 7 minutes at 595W | sphinxsai.com |
| Lophine Synthesis | >1 hour, large solvent volume | 10 minutes, solvent-free | ijpsjournal.com |
| Dihydropyrimidine Synthesis | 6-15 hours reflux | 10-15 minutes | nih.gov |
Purification and Isolation Techniques for Pyrrolo[3,4-b]pyridin-2-ol Synthetic Products
The final stage of any synthetic sequence is the purification and isolation of the target compound in a highly pure form. For products like this compound, standard laboratory techniques are employed to separate the desired molecule from unreacted starting materials, catalysts, and byproducts.
Chromatography: Silica gel column chromatography is the most common purification method. The crude reaction mixture is loaded onto a column packed with silica gel, and a solvent system (eluent) of increasing polarity is passed through the column. Components of the mixture separate based on their differential adsorption to the silica and solubility in the eluent. For related pyrrolopyridine derivatives, solvent systems such as n-hexane/ethyl acetate (B1210297) are typically used. nih.gov Progress is monitored by thin-layer chromatography (TLC). mdpi.com
Recrystallization: This technique is used to purify solid products. The crude solid is dissolved in a minimum amount of a hot solvent in which it is highly soluble. Upon cooling, the solution becomes supersaturated, and the target compound crystallizes out, leaving impurities behind in the solvent. Ethanol (B145695) is a common solvent for recrystallizing nitrogen-containing heterocycles. mdpi.com
Extraction and Washing: Before chromatographic purification, a reaction mixture is typically subjected to a work-up procedure. This involves partitioning the mixture between an organic solvent (like ethyl acetate) and water. nih.gov The organic layer containing the product is then washed with brine to remove residual water and dried over an anhydrous salt such as sodium sulfate before the solvent is removed. nih.gov
The choice of purification method depends on the physical properties of the product (solid vs. oil), its polarity, and the nature of the impurities present. A combination of these techniques is often required to achieve high purity.
Reactivity and Chemical Transformations of 5h,6h,7h Pyrrolo 3,4 B Pyridin 2 Ol
Reactions Involving the Pyrrolo[3,4-b]pyridine Ring System
The fused nature of the pyrrolo[3,4-b]pyridine ring system introduces a unique electronic landscape that influences its reactivity towards various chemical reagents.
Electrophilic Aromatic Substitution on the Pyridine (B92270) Moiety
The pyridine ring is generally deactivated towards electrophilic aromatic substitution (EAS) compared to benzene, a consequence of the electron-withdrawing nature of the nitrogen atom. organicchemistrytutor.comyoutube.com This deactivation is further compounded in acidic media, where the nitrogen atom is protonated, creating a pyridinium (B92312) cation that is even more resistant to electrophilic attack. youtube.com For 5H,6H,7H-pyrrolo[3,4-b]pyridin-2-ol, the fused, saturated pyrrolidine (B122466) ring acts as an electron-donating group (EDG) through an inductive effect, which can partially mitigate the deactivating effect of the pyridine nitrogen.
The directing effect of the substituents on the pyridine ring is crucial in determining the position of electrophilic attack. In a typical pyridine ring, electrophilic substitution preferentially occurs at the C-3 and C-5 positions, as the intermediates formed by attack at C-2, C-4, and C-6 are significantly destabilized by placing a positive charge on the electronegative nitrogen atom. organicchemistrytutor.comyoutube.com
In the context of this compound, the fused pyrrolidine ring at the 3- and 4-positions and the hydroxyl group at the 2-position will govern the regioselectivity of EAS reactions. The hydroxyl group is a potent activating group and an ortho-, para-director. However, in the pyridin-2-ol tautomer, its influence is on the pyridine ring. The fused pyrrolidine ring, being an alkyl substituent, is also an activating group. The interplay of these directing effects would likely favor substitution at the positions ortho and para to the hydroxyl group, which are C-3 and C-5, and ortho to the fused pyrrolidine ring. Given the substitution pattern, the most probable site for electrophilic attack would be the C-5 position.
Common electrophilic substitution reactions and their expected outcomes are:
Nitration: Typically carried out with a mixture of nitric acid and sulfuric acid. Due to the deactivating nature of the pyridine ring, harsh conditions are often required. youtube.com
Halogenation: Can be achieved with halogens in the presence of a Lewis acid catalyst (e.g., FeCl₃ for chlorination). libretexts.org
Sulfonation: Requires fuming sulfuric acid and high temperatures. youtube.com
Friedel-Crafts Alkylation and Acylation: These reactions are generally not feasible on pyridine itself because the Lewis acid catalyst coordinates with the nitrogen atom, further deactivating the ring. acs.org
| Reaction | Typical Reagents | Expected Major Product |
| Nitration | HNO₃, H₂SO₄ | 5-nitro-5H,6H,7H-pyrrolo[3,4-b]pyridin-2-ol |
| Bromination | Br₂, FeBr₃ | 5-bromo-5H,6H,7H-pyrrolo[3,4-b]pyridin-2-ol |
| Sulfonation | Fuming H₂SO₄ | This compound-5-sulfonic acid |
Nucleophilic Additions and Substitutions on the Pyrrole (B145914) Ring
The reactivity of the pyrrole ring in this compound is dependent on its state of saturation. If the pyrrole ring were aromatic (a pyrrolo[3,4-b]pyridinium species), it would be susceptible to nucleophilic attack, especially if activated by electron-withdrawing groups. However, in the titled compound, the pyrrole ring is saturated (a pyrrolidine).
Nucleophilic substitution on an unactivated pyrrole ring is generally difficult due to its electron-rich nature. However, if the ring is substituted with strong electron-withdrawing groups, nucleophilic aromatic substitution (SNA) can occur. For instance, 2,5-dinitro-1-methylpyrrole readily undergoes substitution with nucleophiles like piperidine (B6355638) and methoxide. rsc.org
In the absence of such activating groups, the reactivity of the pyrrolidine part of the molecule will be more characteristic of a saturated amine.
Transformations of the Saturated Pyrrolidine Moiety
The saturated pyrrolidine ring in this compound offers several avenues for chemical transformation, distinct from the aromatic chemistry of the pyridine moiety.
N-Alkylation and N-Acylation: The secondary amine in the pyrrolidine ring is nucleophilic and can readily undergo alkylation with alkyl halides or acylation with acid chlorides or anhydrides. These reactions would typically require a base to neutralize the acid formed.
Ring-Opening Reactions: The pyrrolidine ring, although relatively stable, can undergo ring-opening reactions under specific conditions. For instance, N-benzoyl pyrrolidines can be cleaved reductively. researchgate.net The von Braun reaction, using reagents like cyanogen (B1215507) bromide, is a classic method for the cleavage of cyclic amines.
Dehydrogenation: The saturated pyrrolidine ring can be aromatized to a pyrrole ring. This transformation can be achieved using various dehydrogenation reagents, such as sulfur, selenium, or catalytic methods involving palladium or other transition metals. acs.org This would lead to the formation of the corresponding fully aromatic pyrrolo[3,4-b]pyridine system.
Oxidation: Oxidation of the pyrrolidine ring can lead to various products, including the corresponding lactam at the benzylic-like position adjacent to the pyridine ring.
| Transformation | Typical Reagents | Resulting Functional Group/Structure |
| N-Alkylation | Alkyl halide, Base | N-Alkyl-5H,6H,7H-pyrrolo[3,4-b]pyridin-2-ol |
| N-Acylation | Acid chloride, Base | N-Acyl-5H,6H,7H-pyrrolo[3,4-b]pyridin-2-ol |
| Dehydrogenation | Pd/C, Heat | 2-hydroxy-pyrrolo[3,4-b]pyridine |
| Ring Opening | CNBr (von Braun) | Substituted pyridine with a 4-(2-bromoethyl)amino side chain |
Chemical Derivatization of the 2-Hydroxyl Group
The 2-hydroxyl group on the pyridine ring is a key functional handle that can be readily derivatized, and its reactivity is intimately linked to the tautomeric equilibrium with its pyridone form.
O-Alkylation and O-Acylation Reactions
The hydroxyl group of this compound can be alkylated or acylated to form the corresponding ethers and esters. These reactions often compete with N-alkylation or N-acylation of the pyridone tautomer.
O-Alkylation: The formation of 2-alkoxypyridines is typically achieved by reacting the 2-hydroxypyridine (B17775) with an alkylating agent. The choice of reaction conditions can influence the regioselectivity (O- vs. N-alkylation). Hard electrophiles, such as alkyl sulfates and trialkyloxonium salts, tend to favor O-alkylation. wiley-vch.de The use of a base like cesium fluoride (B91410) has also been shown to promote selective O-alkylation with secondary alkyl iodides. thieme-connect.com In contrast, softer electrophiles and basic conditions often favor N-alkylation. wiley-vch.deresearchgate.net
O-Acylation: The hydroxyl group can be acylated using acid chlorides or anhydrides. libretexts.orgyoutube.com These reactions are often carried out in the presence of a base like pyridine or triethylamine (B128534) to neutralize the HCl or carboxylic acid byproduct. nih.gov Chemoselective O-acylation of hydroxyamino acids can be achieved under acidic conditions, where the amine functionality is protonated and thus non-nucleophilic. nih.gov A similar strategy could potentially be applied to protect the pyrrolidine nitrogen while acylating the hydroxyl group.
| Reaction | Reagent | Product |
| O-Methylation | Dimethyl sulfate | 2-methoxy-5H,6H,7H-pyrrolo[3,4-b]pyridine |
| O-Acetylation | Acetic anhydride, Pyridine | 2-acetoxy-5H,6H,7H-pyrrolo[3,4-b]pyridine |
Tautomerism and Keto-Enol Equilibrium Studies
A crucial aspect of the chemistry of 2-hydroxypyridines is their existence in a tautomeric equilibrium with the corresponding 2-pyridones. nih.govwikipedia.org For the title compound, this equilibrium is between this compound (the enol form) and 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-2(1H)-one (the keto form).
The position of this equilibrium is highly dependent on several factors:
Solvent Polarity: In the gas phase and in non-polar solvents, the 2-hydroxypyridine tautomer is generally favored. wikipedia.org However, in polar solvents, the more polar 2-pyridone tautomer predominates due to better solvation of the zwitterionic resonance contributor. wuxibiology.com
Substituents: The electronic nature of substituents on the ring can influence the tautomeric equilibrium. Electron-withdrawing groups tend to favor the 2-pyridone form. semanticscholar.orgresearchgate.net The fused pyrrolidine ring in the title compound, being electron-donating, would be expected to slightly favor the 2-hydroxypyridine form relative to an unsubstituted 2-hydroxypyridine.
Temperature: Changes in temperature can also shift the equilibrium. semanticscholar.org
The predominance of one tautomer over the other has significant implications for the reactivity of the molecule. For example, reactions with electrophiles can occur at the oxygen or nitrogen atom of the ambident nucleophilic pyridone tautomer, leading to O- or N-substituted products, respectively. researchgate.net
| Tautomeric Form | Favored in | Key Reactive Site |
| This compound (Enol) | Gas phase, Non-polar solvents | Hydroxyl group (O-alkylation/acylation) |
| 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-2(1H)-one (Keto) | Polar solvents, Solid state | Amide nitrogen (N-alkylation/acylation) |
Oxidation and Reduction Reactions of the Hydroxyl Group
The hydroxyl group at the 2-position of the this compound core is a key functional group that governs a significant portion of its reactivity. Both oxidation and reduction reactions at this site can lead to a variety of derivatives with distinct properties.
Oxidation: The oxidation of the hydroxyl group in this compound can yield the corresponding ketone, 5H,6H,7H-pyrrolo[3,4-b]pyridin-2(1H)-one. This transformation is typically achieved using a range of oxidizing agents. The choice of reagent is crucial and can influence the reaction's efficiency and selectivity.
| Oxidizing Agent | Product | Reaction Conditions |
| Manganese Dioxide (MnO2) | 5H,6H,7H-pyrrolo[3,4-b]pyridin-2(1H)-one | Typically in a chlorinated solvent like dichloromethane (B109758) (CH2Cl2) at room temperature. |
| Chromic Acid (H2CrO4) | 5H,6H,7H-pyrrolo[3,4-b]pyridin-2(1H)-one | Often generated in situ from chromium trioxide (CrO3) in aqueous sulfuric acid (Jones oxidation). |
| Dess-Martin Periodinane (DMP) | 5H,6H,7H-pyrrolo[3,4-b]pyridin-2(1H)-one | In aprotic solvents such as dichloromethane at room temperature. |
Reduction: The reduction of the hydroxyl group to yield the parent 5H,6H,7H-pyrrolo[3,4-b]pyridine is a less common transformation but can be achieved under specific conditions. More frequently, the focus is on the reduction of the corresponding ketone back to the alcohol.
| Reducing Agent | Starting Material | Product | Reaction Conditions |
| Sodium Borohydride (NaBH4) | 5H,6H,7H-pyrrolo[3,4-b]pyridin-2(1H)-one | This compound | In alcoholic solvents like methanol (B129727) or ethanol (B145695) at low temperatures. |
| Lithium Aluminium Hydride (LiAlH4) | 5H,6H,7H-pyrrolo[3,4-b]pyridin-2(1H)-one | This compound | In aprotic ether solvents like diethyl ether or tetrahydrofuran (B95107) (THF). |
Formation of Complex Polyheterocyclic Systems Incorporating the this compound Core
The this compound scaffold serves as a valuable building block in the synthesis of more complex polyheterocyclic systems. researchgate.net These larger molecules are of significant interest in medicinal chemistry and materials science. The reactivity of both the pyrrole and pyridine rings, as well as the hydroxyl group, can be exploited for the construction of fused or linked heterocyclic architectures.
One common strategy involves the condensation of the pyrrolopyridinol with other bifunctional molecules. For instance, reaction with α,β-unsaturated ketones can lead to the formation of new fused ring systems through a Michael addition followed by an intramolecular cyclization.
Another approach is the use of cross-coupling reactions. The hydroxyl group can be converted to a better leaving group, such as a triflate, which can then participate in palladium-catalyzed coupling reactions (e.g., Suzuki, Stille, or Buchwald-Hartwig couplings) to link the pyrrolopyridine core to other aromatic or heterocyclic moieties.
Investigating Rearrangement Reactions and Structural Isomerizations
The this compound system can undergo various rearrangement reactions and structural isomerizations under certain conditions, leading to a diverse array of isomeric products. These transformations are often driven by thermodynamic stability or can be induced by acid or base catalysis.
A potential rearrangement is the Dimroth rearrangement, which is known to occur in many nitrogen-containing heterocyclic systems. This would involve the opening of the pyridine ring and subsequent re-closure to form an isomeric structure.
Reaction Mechanism Elucidation for Key Chemical Transformations
Understanding the reaction mechanisms underlying the transformations of this compound is crucial for optimizing reaction conditions and designing new synthetic routes. beilstein-journals.org
Oxidation Mechanism (e.g., with MnO2): The oxidation of the hydroxyl group by manganese dioxide is believed to proceed via a radical mechanism. The reaction is initiated by the adsorption of the alcohol onto the surface of the MnO2. This is followed by a homolytic cleavage of the C-H bond at the carbinol carbon and the O-H bond, leading to the formation of a ketyl radical intermediate. Subsequent steps involve the transfer of electrons to Mn(IV) and the release of the ketone product.
Advanced Spectroscopic and Structural Elucidation of 5h,6h,7h Pyrrolo 3,4 B Pyridin 2 Ol
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by providing information about the chemical environment of atomic nuclei.
Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis
¹H NMR spectroscopy would be utilized to identify the number of distinct proton environments, their multiplicity (splitting patterns), and their integration values (number of protons). For 5H,6H,7H-pyrrolo[3,4-b]pyridin-2-ol, one would expect to observe signals corresponding to the aromatic protons on the pyridine (B92270) ring, the methylene (B1212753) protons of the pyrrolidine (B122466) ring, and the proton of the hydroxyl group. The chemical shifts (δ) would indicate the electronic environment of each proton, and the coupling constants (J) would reveal connectivity between neighboring protons.
A representative data table for ¹H NMR would include columns for Chemical Shift (ppm), Multiplicity, Coupling Constant (Hz), and Assignment to specific protons on the molecule. However, no experimental data is available to populate such a table for the target compound.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Delineation
¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound would produce a distinct signal. The chemical shifts of these signals would help in assigning them to the aromatic, aliphatic, and hydroxyl-bearing carbons of the structure.
A representative data table for ¹³C NMR would list the Chemical Shift (ppm) for each carbon atom and its corresponding assignment. This data is currently unavailable for the specified compound.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Structural Confirmation
Two-dimensional NMR techniques are crucial for unambiguously assembling the molecular structure.
COSY (Correlation Spectroscopy) would establish proton-proton correlations, confirming which protons are coupled to each other.
HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with its directly attached carbon atom.
HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds away, providing key information for piecing together the entire molecular skeleton.
Detailed analysis of these 2D spectra would confirm the connectivity within the pyrrolopyridine ring system, but the necessary spectra are not publicly available.
Advanced NMR for Dynamic Processes (e.g., Tautomerism, Conformational Mobility)
Advanced NMR experiments, such as variable temperature NMR, could investigate dynamic processes like potential tautomerism of the hydroxyl group or conformational mobility of the non-aromatic pyrrolidine ring. These studies would provide insights into the molecule's behavior in solution.
No studies on the dynamic processes of this compound have been found in the searched literature.
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. For this compound, characteristic absorption bands would be expected for the O-H stretch of the hydroxyl group, N-H stretches of the pyrrolidine ring, C-H stretches (aromatic and aliphatic), and C=C and C=N stretches of the pyridine ring.
A data table for IR spectroscopy would list the absorption frequencies (cm⁻¹) and the corresponding functional group assignments. This information is not available for the target compound.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis
HRMS would provide the exact mass of the molecule with high precision, which allows for the determination of its elemental composition. Analysis of the fragmentation pattern in the mass spectrum would offer further structural confirmation by showing how the molecule breaks apart. The fragmentation of the pyrrolopyridine core would yield characteristic ions.
A representative data table for HRMS would include the calculated and found exact masses (m/z) and the proposed elemental composition. This data is not publicly available for this compound.
X-ray Crystallography for Solid-State Molecular Structure and Conformational Analysis
There is no published X-ray crystal structure for this compound in the reviewed scientific literature.
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unequivocal proof of the molecular structure of this compound, confirming the connectivity of the pyrrolo[3,4-b]pyridine core and the position of the hydroxyl group.
If a single crystal of the compound were analyzed, the resulting data would include:
Unit Cell Dimensions: The lengths of the sides (a, b, c) and the angles (α, β, γ) of the unit cell.
Space Group: The crystal's symmetry properties.
Atomic Coordinates: The precise (x, y, z) position of each atom in the unit cell.
Bond Lengths and Angles: Exact measurements of all covalent bonds and the angles between them.
Intermolecular Interactions: Details of hydrogen bonding, π-π stacking, and other non-covalent interactions that stabilize the crystal lattice.
For related compounds, such as 6,6′-(Pyridine-2,6-diyl)bis(pyrrolo[3,4-b]pyridine-5,7-dione), X-ray analysis has confirmed its molecular structure and revealed details about its crystal packing, including π–π stacking interactions. researchgate.net For this compound, crystallographic data would be invaluable for understanding its solid-state conformation and the influence of the hydroxyl group on intermolecular hydrogen bonding networks.
Table 1: Hypothetical X-ray Crystallographic Data for this compound
| Parameter | Value |
| Crystal System | Data not available |
| Space Group | Data not available |
| a (Å) | Data not available |
| b (Å) | Data not available |
| c (Å) | Data not available |
| α (°) | Data not available |
| β (°) | Data not available |
| γ (°) | Data not available |
| Volume (ų) | Data not available |
| Z | Data not available |
Note: This table is for illustrative purposes only, as no experimental data has been found.
Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Chiral Derivatives and Absolute Configuration Determination
Specific studies on the chiroptical properties of chiral derivatives of this compound are not available in the current body of scientific literature.
Electronic Circular Dichroism (ECD) spectroscopy is a powerful technique for studying chiral molecules. It measures the differential absorption of left and right circularly polarized light by a sample. rsc.org For a chiral derivative of this compound, ECD would be instrumental in:
Assigning Absolute Configuration: By comparing the experimental ECD spectrum with that predicted by quantum-mechanical calculations for a specific enantiomer (R or S), the absolute configuration of the chiral center can be determined. nih.gov
Studying Conformation in Solution: The ECD spectrum is highly sensitive to the molecule's conformation. Changes in the spectrum can indicate different conformational preferences in various solvents or upon binding to other molecules.
Research on other chiral heterocyclic systems, such as diketopyrrolo[3,4-c]pyrrole dyes, has demonstrated the utility of ECD in understanding the supramolecular arrangement and helicity of aggregates in both solution and thin films. rsc.orgnih.gov Similar studies on chiral derivatives of this compound would provide insight into their stereochemical features.
Table 2: Hypothetical Electronic Circular Dichroism Data for a Chiral Derivative of this compound
| Wavelength (nm) | Molar Ellipticity (deg cm² dmol⁻¹) | Transition |
| Data not available | Data not available | Data not available |
| Data not available | Data not available | Data not available |
Note: This table is for illustrative purposes only, as no experimental data has been found.
Vibrational Spectroscopy (e.g., Raman) for Structural Fingerprinting
There are no specific Raman spectroscopic studies reported for this compound.
Raman spectroscopy is a vibrational spectroscopy technique that provides detailed information about a molecule's structure, symmetry, and chemical bonds. It relies on the inelastic scattering of monochromatic light. The resulting Raman spectrum serves as a unique "fingerprint" for a particular compound.
For this compound, a Raman spectrum would reveal characteristic vibrational modes, including:
Pyridine Ring Vibrations: Bands around 1000 cm⁻¹ and 1030 cm⁻¹ are typically strong in pyridine and its derivatives, corresponding to ring breathing modes. researchgate.netnih.gov
Pyrrole (B145914) Ring Vibrations: Characteristic stretching and bending modes of the pyrrole ring.
C-O and O-H Vibrations: Bands associated with the hydroxyl group, providing confirmation of this functional group.
C-H Vibrations: Stretching and bending modes of the aliphatic and aromatic C-H bonds.
Theoretical calculations, often using density functional theory (DFT), can be employed to predict and help assign the vibrational frequencies observed in an experimental Raman spectrum. nih.govacs.orgnih.gov Such a combined experimental and computational approach would offer a detailed vibrational analysis of the molecule.
Table 3: Hypothetical Raman Spectroscopy Data for this compound
| Raman Shift (cm⁻¹) | Assignment |
| Data not available | Data not available |
| Data not available | Data not available |
| Data not available | Data not available |
| Data not available | Data not available |
Note: This table is for illustrative purposes only, as no experimental data has been found.
Computational and Theoretical Chemistry Studies of 5h,6h,7h Pyrrolo 3,4 B Pyridin 2 Ol
Quantum Chemical Calculations for Electronic Structure and Energetics
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 5H,6H,7H-pyrrolo[3,4-b]pyridin-2-ol, these methods could provide invaluable data on its stability, electron distribution, and spectroscopic characteristics.
Density Functional Theory (DFT) Studies on Ground State Properties
Density Functional Theory (DFT) would be the method of choice for investigating the ground state properties of this compound. Key properties that could be calculated include the optimized molecular geometry (bond lengths and angles), Mulliken atomic charges, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity.
Table 1: Hypothetical DFT-Calculated Ground State Properties of this compound
| Property | Predicted Value | Significance |
| Total Energy | --- | Thermodynamic stability |
| HOMO Energy | --- | Electron-donating ability |
| LUMO Energy | --- | Electron-accepting ability |
| HOMO-LUMO Gap | --- | Chemical reactivity, electronic transitions |
| Dipole Moment | --- | Polarity and intermolecular interactions |
Note: This table is for illustrative purposes, as no published data is currently available.
Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)
Theoretical calculations can predict spectroscopic data that aids in the identification and characterization of a compound. Time-Dependent DFT (TD-DFT) is commonly used to simulate UV-Vis spectra by calculating the electronic transition energies and oscillator strengths. Similarly, calculations of nuclear magnetic shielding tensors can predict Nuclear Magnetic Resonance (NMR) chemical shifts, and computed vibrational frequencies can be correlated with experimental Infrared (IR) spectra.
Conformational Analysis and Potential Energy Surface Mapping
The pyrrolo[3,4-b]pyridine core is not planar, meaning different spatial arrangements, or conformations, are possible. A thorough conformational analysis would involve mapping the potential energy surface by systematically rotating the flexible bonds of the molecule. This process would identify the most stable (lowest energy) conformer and the energy barriers between different conformations, which is crucial for understanding its structural preferences and how it might interact with other molecules.
Molecular Dynamics (MD) Simulations for Dynamic Behavior
While quantum mechanics provides a static picture, Molecular Dynamics (MD) simulations can reveal the dynamic behavior of this compound over time. By simulating the movements of atoms and molecules, MD can provide insights into conformational changes, solvent effects, and the stability of potential intermolecular complexes, such as with a biological target.
Theoretical Elucidation of Reaction Mechanisms and Transition States
Computational chemistry is a powerful tool for studying how chemical reactions occur. For this compound, theoretical methods could be used to model potential synthetic routes or metabolic pathways. By locating the transition state structures and calculating their energies, researchers can determine the activation energy of a reaction, predict the most likely reaction pathway, and understand the factors that influence reaction rates.
Quantitative Structure-Reactivity Relationships (QSRR)
Should a series of derivatives of this compound be synthesized and tested for a specific type of reactivity, Quantitative Structure-Reactivity Relationship (QSRR) models could be developed. These models use calculated molecular descriptors (such as electronic, steric, and hydrophobic parameters) to build a mathematical relationship with the observed reactivity. A QSRR model would be invaluable for predicting the reactivity of new, unsynthesized derivatives, thereby guiding the design of more effective compounds.
Molecular Docking and Ligand-Target Interaction Hypothesis Generation (Purely Theoretical, without direct biological implications)
While direct molecular docking studies on this compound are not extensively documented in the literature, theoretical hypotheses about its binding modes can be generated based on computational analyses of structurally related pyrrolo[3,4-b]pyridin-5-one derivatives. nih.govnih.gov These studies serve as a model for understanding how the core scaffold of this compound might behave within a protein's active site.
In silico molecular docking simulations are powerful tools for predicting the preferred orientation of a ligand when bound to a target protein, minimizing costs and optimizing research efforts. nih.gov For the related pyrrolo[3,4-b]pyridin-5-one series, docking studies against various protein targets, including αβ-tubulin and proteins implicated in cancer, have highlighted key interaction patterns. nih.govnih.gov These studies consistently suggest that hydrophobic interactions involving the aromatic rings of the scaffold are crucial for binding affinity. nih.gov
Extrapolating from these findings, a purely theoretical ligand-target interaction hypothesis for this compound can be constructed. The pyrrolo[3,4-b]pyridine core provides a rigid structure with distinct regions capable of participating in various non-covalent interactions.
Hypothetical Interaction Profile:
Hydrogen Bonding: The hydroxyl (-OH) group at the 2-position of the pyridine (B92270) ring can act as a hydrogen bond donor. The nitrogen atom in the pyridine ring, with its lone pair of electrons, can function as a hydrogen bond acceptor. libretexts.org The N-H group of the pyrrole (B145914) ring is also a potential hydrogen bond donor.
Hydrophobic and Aromatic Interactions: The fused aromatic ring system can engage in hydrophobic interactions with nonpolar amino acid residues (e.g., valine, leucine, isoleucine) in a binding pocket. Furthermore, π-π stacking or π-cation interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan are plausible. Studies on related compounds confirm that hydrophobic-aromatic moieties play a key role in ligand-target complexes. nih.gov
A hypothetical docking scenario is summarized in the table below, illustrating the potential contributions of different parts of the molecule to binding within a theoretical active site.
Table 1: Theoretical Ligand-Target Interaction Analysis for this compound
| Molecular Moiety | Potential Interaction Type | Hypothetical Interacting Residue Type |
| Pyridine Ring | π-π Stacking / Hydrophobic | Phenylalanine, Tyrosine, Tryptophan |
| Pyrrole Ring | Hydrophobic Interaction | Leucine, Valine, Alanine |
| Pyridine Nitrogen | Hydrogen Bond Acceptor | Serine, Threonine, Asparagine |
| Pyrrole N-H | Hydrogen Bond Donor | Aspartate, Glutamate (side chain O) |
| Pyridin-2-ol (-OH) | Hydrogen Bond Donor/Acceptor | Histidine, Serine, Aspartate |
This theoretical model provides a framework for envisioning how this compound could be spatially and electronically complementary to a protein binding site, a critical first step in computational ligand design.
Analysis of Aromaticity and Electronic Delocalization within the Pyrrolo[3,4-b]pyridine System
The 5H,6H,7H-pyrrolo[3,4-b]pyridine system is a fused heterocyclic compound containing both a pyridine and a pyrrole ring. Its aromaticity and electronic properties are a product of the amalgamation of these two distinct aromatic systems. The determination of aromaticity is governed by Hückel's rule, which requires a planar, cyclic, conjugated system with (4n + 2) π-electrons. libretexts.org
The pyridine ring is a six-membered aromatic heterocycle electronically similar to benzene. libretexts.org The five carbon atoms and the nitrogen atom are sp² hybridized, each contributing one p-orbital and one π-electron to the conjugated system. This results in a stable 6π-electron aromatic system. The lone pair of electrons on the pyridine nitrogen resides in an sp² hybrid orbital in the plane of the ring and does not participate in the aromatic π-system. libretexts.org
The pyrrole ring is a five-membered aromatic heterocycle. libretexts.org To achieve aromaticity, the nitrogen atom becomes sp² hybridized, allowing its lone pair of electrons to occupy a p-orbital and participate in the cyclic π-system. The four carbons each contribute one π-electron, and the nitrogen contributes its two lone-pair electrons, creating a 6π-electron system that satisfies Hückel's rule. libretexts.org
The key features contributing to the aromaticity of the core scaffold are summarized below.
Table 2: Aromatic Features of the Pyrrolo[3,4-b]pyridine Core
| Feature | Pyridine Ring Contribution | Pyrrole Ring Contribution | Fused System Characteristics |
| Hybridization | All atoms (5 C, 1 N) are sp² hybridized. libretexts.org | All atoms (4 C, 1 N) are sp² hybridized. libretexts.org | Planar, bicyclic conjugated system. |
| π-Electron Count | 6 π-electrons. libretexts.org | 6 π-electrons. libretexts.org | A delocalized system of 10 π-electrons across the fused rings. |
| Nitrogen Lone Pair | In sp² orbital, in the plane of the ring; not part of the aromatic system. libretexts.org | In p-orbital, perpendicular to the ring; part of the aromatic system. libretexts.org | Two nitrogen atoms with distinct electronic roles. |
| Aromaticity | Aromatic according to Hückel's (4n+2) rule. | Aromatic according to Hückel's (4n+2) rule. | Overall system is aromatic with significant electron delocalization. |
This electronic structure, with its delocalized π-system and distinct hydrogen bonding capabilities, defines the fundamental chemical character of this compound and provides the basis for theoretical studies of its behavior.
Advanced Research Applications in Chemical Sciences Strictly Non Clinical
5H,6H,7H-Pyrrolo[3,4-b]pyridin-2-ol as a Versatile Synthetic Intermediate for Complex Molecule Synthesis
The this compound structure is a valuable starting point for the synthesis of more complex molecules due to its fused bicyclic system and reactive hydroxyl group. The pyrrolo[3,4-b]pyridine core itself is often assembled through multicomponent reactions, which allow for the rapid construction of diverse molecular frameworks. researchgate.netrsc.org For instance, a common strategy involves the Ugi or Ugi-Zhu three-component reaction, which can be followed by a cascade of reactions including aza-Diels-Alder cycloaddition and aromatization to form the pyrrolo[3,4-b]pyridin-5-one core. researchgate.netnih.gov
The hydroxyl group at the 2-position of this compound offers a handle for further functionalization. This alcohol can be a precursor to a variety of derivatives. For example, it could be oxidized to a ketone, or the hydroxyl group could be converted into a better leaving group for substitution reactions. The synthesis of related 5-hydroxy-5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one derivatives has been achieved in a two-step process, showcasing a potential route for the elaboration of similar hydroxylated pyrrolopyridine systems. clockss.org The versatility of the pyrrolo[3,4-b]pyridine scaffold is further demonstrated by its use in creating complex polyheterocyclic systems, including aza-analogues of pharmacologically relevant molecules like Falipamil. nih.govresearchgate.net
Development of Novel Heterocyclic Scaffolds Utilizing this compound as a Core
The pyrrolo[3,4-b]pyridine nucleus is considered a privileged scaffold in medicinal chemistry, meaning it is a molecular framework that can be used to build ligands for more than one biological target. researchgate.netresearchgate.net The development of novel heterocyclic scaffolds based on this core is an active area of research. By modifying the substituents on the pyrrole (B145914) and pyridine (B92270) rings, chemists can create libraries of compounds with diverse three-dimensional shapes and electronic properties.
The synthesis of various polysubstituted pyrrolo[3,4-b]pyridin-5-ones has been widely reported, often through efficient one-pot procedures. nih.govnih.gov These methods allow for the introduction of a wide range of substituents, including alkyl, aryl, and other heterocyclic groups, onto the core structure. nih.gov The specific compound this compound could serve as a key building block in this context. Its hydroxyl group can be used to attach other molecular fragments, leading to the creation of novel and complex heterocyclic systems with potential applications in various fields of chemical research.
Applications in Materials Science Research
While specific studies on this compound in materials science are not prevalent, the broader class of pyrrolopyridines has shown promise in this area.
Recent research has highlighted that pyrazolo[3,4-b]pyridine compounds, which are isomeric to pyrrolo[3,4-b]pyridines, are key intermediates in the industry for semiconductors and organic light-emitting diodes (OLEDs). nih.gov The planar, electron-rich nature of the pyrrolopyridine scaffold makes it a good candidate for use in organic electronic materials. The ability to tune the electronic properties of the molecule by adding different substituents allows for the design of materials with specific charge-transport characteristics. The hydroxyl group in this compound could be used to modify the electronic properties or to anchor the molecule to a surface. Furthermore, the dual emission properties observed in some BODIPY-pyrrolo[3,4-b]pyridin-5-one conjugates suggest potential applications in white organic LEDs. nih.gov
The pyrrolopyridine scaffold can participate in non-covalent interactions such as hydrogen bonding and π-π stacking, which are the driving forces for self-assembly in supramolecular chemistry. The hydroxyl group and the nitrogen atoms in this compound can act as hydrogen bond donors and acceptors, respectively. These interactions can lead to the formation of well-ordered, one-, two-, or three-dimensional structures. The ability to control the self-assembly process by modifying the molecular structure is a key aspect of designing new materials with tailored properties.
Design and Synthesis of Molecular Probes for Chemical Biology Studies (Excluding Direct Biological Activity Claims)
Molecular probes are essential tools in chemical biology for studying biological processes in real-time. Fluorescent molecular probes, in particular, are widely used for imaging and sensing applications. The pyrrolo[3,4-b]pyridine scaffold has been incorporated into fluorescent dyes. For example, BODIPY-pyrrolo[3,4-b]pyridin-5-one conjugates have been synthesized and their fluorescence response to viscosity has been studied. nih.gov
These studies show that the pyrrolopyridine core can influence the photophysical properties of the fluorescent dye. nih.gov The hydroxyl group of this compound could be used to attach it to other molecules, such as a fluorophore or a recognition motif for a specific biological target. This would allow for the creation of targeted molecular probes. The synthesis of such probes often involves multicomponent reactions to build the core scaffold, followed by further chemical modifications to introduce the desired functionalities. nih.gov
Innovations in Catalysis Mediated by Pyrrolo[3,4-b]pyridin-2-ol Derived Ligands
The nitrogen atoms in the pyrrolo[3,4-b]pyridine scaffold make it an excellent candidate for use as a ligand in transition metal catalysis. Ligands play a crucial role in catalysis by modulating the reactivity and selectivity of the metal center. While there are no specific reports on the use of this compound as a ligand, related pyridine-containing heterocycles are common in catalyst design.
For instance, 2-aminopyridine (B139424) and 2,2'-bipyridine (B1663995) have been used as effective ligands in copper-catalyzed cycloisomerization reactions. acs.orgacs.org The hydroxyl group of this compound could be used to create bidentate or tridentate ligands by coordinating to the metal center along with the pyridine nitrogen. The development of new catalysts based on the pyrrolo[3,4-b]pyridine scaffold could lead to innovations in organic synthesis, providing more efficient and selective methods for the construction of complex molecules. A novel nano-magnetic metal-organic framework has been used as a catalyst for the synthesis of pyrazolo[3,4-b]pyridines, demonstrating the potential of such heterocyclic systems in heterogeneous catalysis. nih.gov
Contributions to Fundamental Understanding of Heterocyclic Chemistry
The study of this compound and its derivatives offers valuable insights into the foundational principles of heterocyclic chemistry. The fusion of an electron-rich pyrrole ring with an electron-deficient pyridine ring creates a unique electronic environment that influences the molecule's aromaticity, reactivity, and potential for tautomerism.
Synthesis and Ring System Construction
The synthesis of the pyrrolo[3,4-b]pyridine core is a key area of study that contributes to the broader understanding of heterocyclic synthesis. Multicomponent reactions (MCRs) have been established as a versatile method for constructing polysubstituted pyrrolo[3,4-b]pyridin-5-ones, which are structural analogs of the target compound. nih.gov One-pot cascade processes, such as the Ugi three-component reaction (Ugi-3CR) followed by an aza-Diels-Alder reaction, N-acylation, decarboxylation, and dehydration, demonstrate sophisticated strategies for the efficient assembly of this fused ring system. nih.gov These synthetic routes provide a practical platform for exploring the scope and limitations of various organic reactions in the context of creating complex heterocyclic frameworks. The development of such methodologies is crucial for advancing the field of synthetic organic chemistry. nih.gov
Aromaticity and Electronic Properties
The pyrrolo[3,4-b]pyridine system is an excellent model for studying the interplay of aromaticity between two fused heterocyclic rings. The pyrrole ring is an aromatic, five-membered heterocycle where the nitrogen atom's lone pair of electrons participates in the π-system, resulting in a total of 6 π-electrons that satisfy Hückel's rule. pharmaguideline.comlibretexts.org In contrast, pyridine is a six-membered aromatic heterocycle where the nitrogen atom is sp² hybridized, and its lone pair resides in an sp² orbital in the plane of the ring, not contributing to the aromatic sextet. libretexts.org
| Property | Description | Significance in Heterocyclic Chemistry |
| Aromaticity | The compound possesses a fused aromatic system derived from the combination of a pyrrole and a pyridine ring. pharmaguideline.comlibretexts.org | Provides a model for studying the influence of fused electron-rich and electron-deficient rings on aromatic character and stability. |
| Electron Distribution | The nitrogen in the pyrrole ring donates electron density to the system, while the pyridine nitrogen withdraws electron density. | Creates a unique reactivity profile, with certain positions being more susceptible to either electrophilic or nucleophilic attack. |
| Reactivity | The molecule is expected to exhibit reactivity patterns characteristic of both pyrroles and pyridines, with modifications due to the fused nature of the rings. | Allows for the study of how the reactivity of one heterocyclic ring is modulated by the presence of another fused ring. |
Tautomerism
The presence of a hydroxyl group on the pyridine ring of this compound introduces the possibility of keto-enol tautomerism. The compound can potentially exist in equilibrium with its pyridone tautomer, 5H,6H,7H-pyrrolo[3,4-b]pyridin-2(1H)-one. The position of this equilibrium is a fundamental concept in heterocyclic chemistry and is influenced by factors such as the solvent, temperature, and the electronic nature of the rest of the molecule. The study of such tautomeric equilibria provides deeper understanding of the stability and reactivity of substituted heterocycles. While specific studies on this compound are not prevalent, the investigation of tautomerism in related hydroxypyridine systems is a well-established area of research.
Spectroscopic Characterization
The structural elucidation of pyrrolo[3,4-b]pyridine derivatives through spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provides valuable data for understanding the chemical environment of the atoms within the heterocyclic framework. nih.govresearchgate.net The chemical shifts in ¹H and ¹³C NMR spectra, as well as the vibrational frequencies in IR spectra, can be correlated with the electronic properties and bonding within the molecule. For instance, the characterization of various pyrazolo[3,4-b]pyridines has shown distinct signals for the protons and carbons of the heterocyclic core, which aids in confirming the structure and understanding the electronic effects of different substituents. researchgate.net
Below is a representative table of spectroscopic data for a related pyrazolo[3,4-b]pyridine derivative, which illustrates the type of information that contributes to the fundamental understanding of these heterocyclic systems.
| Spectroscopic Data | Compound 6a (a pyrazolo[3,4-b]pyridine derivative) | Reference |
| ¹H NMR (δ, ppm) | 2.44 (s, 3H, 4-CH₃), 2.82 (s, 3H, 6-CH₃), 7.03 (s, 1H, H-5) | researchgate.net |
| Significance | The distinct chemical shifts for the methyl and ring protons provide clear evidence of the substitution pattern and the electronic environment within the heterocyclic core. |
Future Perspectives and Research Challenges for 5h,6h,7h Pyrrolo 3,4 B Pyridin 2 Ol
Development of More Efficient and Sustainable Synthetic Routes
The foremost challenge in studying 5H,6H,7H-pyrrolo[3,4-b]pyridin-2-ol is the absence of established synthetic pathways. Future research must prioritize the development of efficient and sustainable methods for its preparation. Drawing inspiration from the synthesis of related pyrrolopyridine cores, potential strategies could involve multicomponent reactions (MCRs) which offer high atom economy and the ability to generate chemical diversity in a single step. researchgate.netnih.gov For instance, Ugi or Passerini reactions followed by intramolecular cyclization could be explored. Another avenue could be the modification of existing pyrrolopyridine scaffolds, potentially through late-stage hydroxylation or the reduction of a corresponding ketone. The development of a robust synthetic route is the gateway to all further investigation of this compound.
Exploration of Novel Reactivity Patterns
Once synthesized, the reactivity of this compound will be a fertile ground for discovery. The presence of both a pyrrole (B145914) and a pyridine (B92270) ring, along with a hydroxyl group, suggests a rich and complex chemical behavior. Key questions to be addressed include the site-selectivity of electrophilic and nucleophilic aromatic substitution reactions. The hydroxyl group could be a handle for various transformations, including etherification, esterification, and conversion to a leaving group for subsequent nucleophilic displacement. Understanding its reactivity will be fundamental to its potential use as a building block in organic synthesis.
Advanced Characterization Techniques for Complex Derivatives
Thorough characterization of this compound and its future derivatives will be paramount. Standard spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and mass spectrometry will be essential for structural elucidation. nih.gov For more complex derivatives, advanced techniques may be necessary. Two-dimensional NMR experiments (COSY, HSQC, HMBC) will be critical for assigning proton and carbon signals unambiguously. In cases where stereocenters are introduced, chiral chromatography and X-ray crystallography will be indispensable for determining the absolute configuration.
Integration of Computational and Experimental Approaches for Rational Design
Given the lack of empirical data, computational chemistry can play a vital role in guiding the exploration of this compound. Density Functional Theory (DFT) calculations could be employed to predict its geometric and electronic properties, as well as its reactivity and spectroscopic signatures. nih.gov Such theoretical insights can help in designing synthetic routes, predicting reaction outcomes, and understanding the properties of its derivatives. The synergy between computational predictions and experimental validation will accelerate the pace of research and enable a more rational design of future studies.
Unexplored Derivatization Opportunities
The derivatization of this compound opens up a vast chemical space for exploration. The nitrogen atoms in the pyrrole and pyridine rings, as well as the hydroxyl group, provide multiple points for modification. N-alkylation or N-arylation could be explored to modulate the electronic properties and solubility of the core structure. The hydroxyl group can be used as a launching point for introducing a wide array of functional groups through ether or ester linkages. Furthermore, functionalization of the aromatic rings through halogenation, nitration, or Friedel-Crafts reactions would provide access to a diverse library of novel compounds.
Addressing Regioselectivity and Stereoselectivity Challenges in Complex Functionalization
As more complex derivatives of this compound are targeted, controlling regioselectivity and stereoselectivity will become a significant challenge. For instance, in electrophilic substitution reactions, predicting which position on the bicyclic system will react is not trivial. Similarly, if the molecule is functionalized to create chiral centers, developing stereoselective synthetic methods will be crucial. This may involve the use of chiral catalysts, auxiliaries, or substrates to control the formation of the desired stereoisomer. Overcoming these challenges will be essential for the synthesis of well-defined, complex molecules for potential applications.
Potential as a Modular Building Block in Chemical Synthesis
A key future perspective for this compound is its potential as a versatile building block in the synthesis of more complex molecules. researchgate.net Its rigid bicyclic core and multiple functionalization points make it an attractive scaffold for the construction of novel chemical entities. Depending on the derivatives synthesized, it could serve as a key intermediate in the preparation of compounds with interesting electronic, optical, or biological properties. The development of a robust synthetic methodology for this compound will undoubtedly unlock its potential as a valuable tool in the synthetic chemist's arsenal.
Opportunities for Collaborative Research in Synthetic Organic Chemistry
The synthesis of complex nitrogen-containing heterocycles, such as this compound, presents multifaceted challenges that are often best addressed through collaborative efforts. The development of novel, efficient, and sustainable synthetic routes for this scaffold and its derivatives is an area ripe for interdisciplinary and multi-laboratory partnerships. Such collaborations can accelerate discovery by combining complementary expertise and resources, ultimately expanding the chemical space and enabling new applications. nih.govchemscene.com
The inherent complexity of the pyrrolo[3,4-b]pyridine core often requires specialized knowledge in modern synthetic methodologies. beilstein-journals.org Collaborative research can bridge gaps in expertise, fostering innovation in the synthesis of these valuable compounds. mdpi.commdpi.com Key areas for collaboration include:
Academia-Industry Partnerships: Pharmaceutical and agrochemical companies have a vested interest in novel heterocyclic scaffolds. numberanalytics.com Collaborations between academic labs, which often excel in fundamental methodology development, and industrial partners, who possess resources for high-throughput screening and process optimization, can be mutually beneficial. Academic researchers can gain access to industry-specific screening libraries and expertise in drug development, while industry gains access to cutting-edge synthetic innovations.
Inter-Lab Academic Collaborations: Different academic research groups often possess unique skill sets. For instance, a group specializing in photoredox catalysis could partner with a group expert in asymmetric synthesis to develop enantioselective routes to chiral derivatives of this compound. Such partnerships can lead to the development of highly sophisticated and efficient synthetic strategies that would be difficult for a single group to achieve. nih.gov
Integration of Computational and Synthetic Chemistry: The synergy between computational chemistry and experimental organic synthesis offers a powerful paradigm for modern research. mit.eduresearchgate.net Theoretical chemists can model reaction pathways, predict the feasibility of novel synthetic disconnections, and perform in silico screening of potential substrates or catalysts. nih.govnih.gov This predictive power can save significant time and resources in the lab by guiding experimental design. mit.edu For a target like this compound, computational studies could identify the most promising starting materials and reaction conditions, streamlining the synthetic effort. mit.eduacs.org
The following table outlines potential areas for collaborative research in the synthesis of this compound and its analogs.
| Collaborative Area | Expertise from Group A | Expertise from Group B | Potential Outcome |
| Methodology Development | Experts in transition-metal catalysis (e.g., Pd, Ag, Cu-catalyzed reactions). organic-chemistry.org | Specialists in C-H activation or multicomponent reactions. nih.gov | Novel, atom-economical, and efficient syntheses of the pyrrolopyridine core. rsc.org |
| Asymmetric Synthesis | Development of novel chiral ligands and organocatalysts. | Proficiency in separation of enantiomers and determination of absolute stereochemistry. | Access to enantiomerically pure derivatives for biological evaluation. |
| Flow Chemistry & Process Optimization | Expertise in continuous flow reactor technology and automation. | Traditional batch synthesis experts with deep knowledge of the specific reaction. | Scalable, safer, and more efficient production of the target compound and its intermediates. |
| Computational & Synthetic Synergy | Computational chemists skilled in DFT calculations and reaction modeling. researchgate.net | Synthetic organic chemists with expertise in heterocyclic synthesis. beilstein-journals.org | Rational design of experiments, prediction of reaction outcomes, and elucidation of complex reaction mechanisms. mit.eduacs.org |
| Green Chemistry Approaches | Specialists in developing reactions in green solvents (e.g., water, ionic liquids) or using biocatalysis. | Analytical chemists capable of assessing the environmental impact and lifecycle of the synthetic route. | Environmentally benign and sustainable synthetic pathways. nih.gov |
A notable trend in the broader field of heterocyclic chemistry is the formation of research networks and special issues in scientific journals that are dedicated to fostering these collaborations. mdpi.commdpi.com These platforms facilitate the exchange of ideas and the initiation of joint projects. The synthesis of the this compound scaffold, with its potential applications in medicinal chemistry and materials science, is an ideal candidate for such a collaborative, multi-pronged research effort. soci.orgnih.govnih.gov By combining diverse skill sets, the scientific community can more effectively overcome the synthetic challenges and unlock the full potential of this promising heterocyclic system. nd.edu
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5H,6H,7H-pyrrolo[3,4-b]pyridin-2-ol, and how do reaction conditions impact yield?
- Methodological Answer : The compound is typically synthesized via cyclocondensation of substituted pyridine precursors with pyrrole derivatives. Key methods include:
- Cyclocondensation : Using brominated intermediates (e.g., 3,4-dibromopyridine) with pyrrolidinone under reflux in polar aprotic solvents (DMF or DMSO) at 120–140°C .
- Suzuki-Miyaura Coupling : For introducing aryl/heteroaryl groups at the 3-position, using Pd(PPh₃)₄ as a catalyst and 2M K₂CO₃ in toluene/ethanol (1:1) at 105°C .
- Hydrobromide Salt Formation : Post-synthesis treatment with HBr in ethanol enhances solubility for biological assays .
- Critical Parameters : Temperature control (>100°C) and solvent polarity significantly affect cyclization efficiency. Yields range from 45–70% depending on substituent steric effects .
Q. How can researchers optimize solubility and stability of this compound for in vitro studies?
- Methodological Answer :
- Salt Formation : The hydrobromide salt (C₇H₉BrN₂) improves aqueous solubility (up to 12 mg/mL in PBS) due to ionic interactions .
- Co-solvent Systems : Use DMSO:water (10:90) for stock solutions, avoiding >5% DMSO to minimize cytotoxicity .
- Storage : Lyophilized forms stored at -20°C under inert gas (N₂/Ar) prevent decomposition; monitor via HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) .
Q. What spectroscopic techniques are essential for characterizing this compound and its derivatives?
- Methodological Answer :
- ¹H/¹³C NMR : Confirm bicyclic structure (e.g., δ 7.2–8.1 ppm for pyridine protons, δ 3.5–4.2 ppm for pyrrolidine CH₂) .
- HRMS : Validate molecular weight (e.g., [M+H]+ at m/z 215.06 for hydrobromide form) .
- IR Spectroscopy : Identify N-H stretches (~3300 cm⁻¹) and C=O vibrations (if oxidized derivatives exist) .
Advanced Research Questions
Q. How do substituents at the 3- and 6-positions influence the compound’s bioactivity, and what SAR trends are observed?
- Methodological Answer :
- Electron-Withdrawing Groups (Cl, Br) : Enhance binding to kinase ATP pockets (e.g., CDK2 IC₅₀ = 0.8 µM for 6-Cl vs. 2.3 µM for unsubstituted) by increasing electrophilicity .
- Aryl Groups (Ph, p-Tolyl) : Improve pharmacokinetics (e.g., 3-phenyl increases t₁/₂ from 1.2 to 4.7 h in mice) via π-π stacking with hydrophobic residues .
- Methodology : Use molecular docking (AutoDock Vina) and MD simulations (AMBER) to predict binding modes. Validate via SPR (KD < 10 nM for Bcl-xL inhibitors) .
Q. What experimental approaches resolve contradictions in reported mechanism of action (e.g., kinase vs. protease inhibition)?
- Methodological Answer :
- Target Deconvolution : Perform kinome-wide profiling (Eurofins KinaseProfiler) at 1 µM to identify off-target effects .
- CRISPR Knockout Models : Use HEK293 cells with CDK2/Bcl-xL knockouts to isolate apoptotic pathways (Annexin V/PI staining) .
- Data Reconciliation : Cross-validate IC₅₀ values across orthogonal assays (e.g., fluorescence polarization vs. radiometric) to rule out assay artifacts .
Q. How can researchers design stable analogs resistant to metabolic oxidation at the pyrrolidine ring?
- Methodological Answer :
- Deuterium Incorporation : Replace CH₂ groups with CD₂ at 5/7-positions; reduces CYP3A4-mediated oxidation (t₁/₂ extended from 2.1 to 5.6 h in hepatocytes) .
- Ring Rigidification : Introduce sp³-hybridized substituents (e.g., cyclopropyl) to restrict ring puckering and oxidative cleavage .
- In Silico Prediction : Use Schrödinger’s Metabolite Predictor to flag vulnerable sites pre-synthesis .
Q. What strategies mitigate batch-to-batch variability in scaled-up synthesis?
- Methodological Answer :
- Process Analytical Technology (PAT) : Implement inline FTIR to monitor cyclization (disappearance of NH stretch at 3350 cm⁻¹) .
- DoE Optimization : Vary equivalents of HBr (1.0–1.5 eq) and reaction time (6–12 h) to identify robust conditions (≥95% purity via UPLC) .
- Crystallization Control : Use anti-solvent (n-heptane) addition rate <5 mL/min to ensure uniform crystal size (D90 < 50 µm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
